Cas no 50794-02-0 (Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-)

Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- structure
50794-02-0 structure
Product name:Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
CAS No:50794-02-0
MF:C23H32N2O
MW:352.512986183167
CID:372496
PubChem ID:39794

Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
    • 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide
    • IEM 611
    • HMS2558I10
    • MLS000561372
    • 50794-02-0
    • BRN 2951198
    • 2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
    • NCGC00245106-01
    • Oprea1_051104
    • SMR000174808
    • 4-(Dipropylamino)-N-(1-methyl-2-phenethyl)benzeneacetamide
    • AKOS000609169
    • ACETAMIDE, 2-(P-(DIPROPYLAMINO)PHENYL)-N-(ALPHA-METHYLPHENETHYL)-
    • CHEMBL1351460
    • 2-(4-(dipropylamino)phenyl)-N-(1-phenylpropan-2-yl)acetamide
    • 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid
    • 2-(4-Dipropylamino-phenyl)-N-(1-methyl-2-phenyl-ethyl)-acetamide
    • Benzeneacetamide, 4-(dipropylamino)-N-(1-methyl-2-phenylethyl)-
    • DTXSID60965025
    • Oprea1_272337
    • AKOS024302493
    • N,N-Dipropylphepracet
    • Inchi: InChI=1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26)
    • InChI Key: KCLKFJVOXMQQQD-UHFFFAOYSA-N
    • SMILES: CCCN(CCC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 352.25166
  • Monoisotopic Mass: 352.251464
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 5.4
  • Topological Polar Surface Area: 32.3

Experimental Properties

  • Density: 1.028
  • Boiling Point: 549.6°C at 760 mmHg
  • Flash Point: 286.2°C
  • Refractive Index: 1.558
  • PSA: 32.34

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